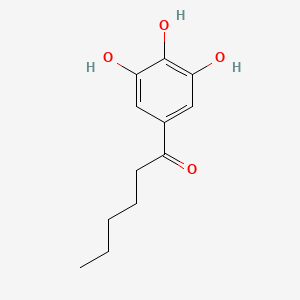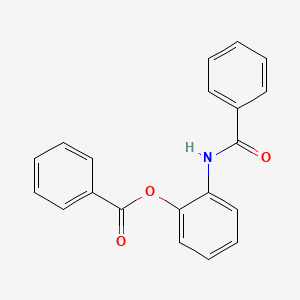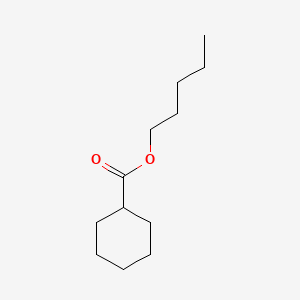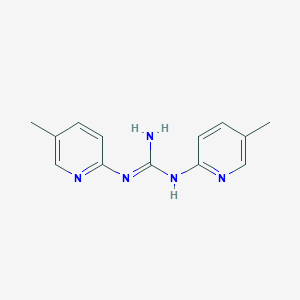
1,2-Bis(5-methylpyridin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5-methylpyridin-2-yl)guanidine is a chemical compound known for its unique structure and properties It consists of a guanidine core flanked by two 5-methylpyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-methylpyridin-2-yl)guanidine typically involves the reaction of 5-methylpyridin-2-ylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 5-methylpyridin-2-ylamine under mild conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-methylpyridin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1,2-Bis(5-methylpyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-methylpyridin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the pyridine rings can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-pyridyl)guanidine: Similar structure but without the methyl groups.
1,2-Bis(4-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
1,2-Bis(3-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
Uniqueness
1,2-Bis(5-methylpyridin-2-yl)guanidine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .
Properties
CAS No. |
6967-97-1 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1,2-bis(5-methylpyridin-2-yl)guanidine |
InChI |
InChI=1S/C13H15N5/c1-9-3-5-11(15-7-9)17-13(14)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
KOPWUIWVTZBGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=NC2=NC=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


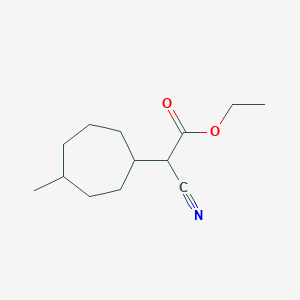
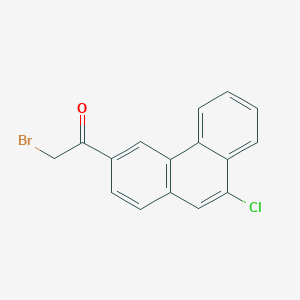
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
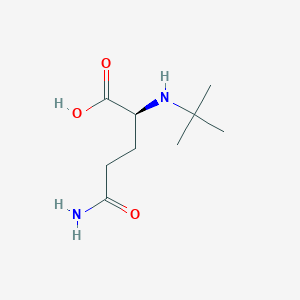
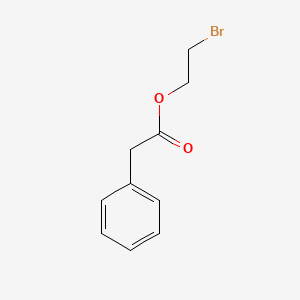

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
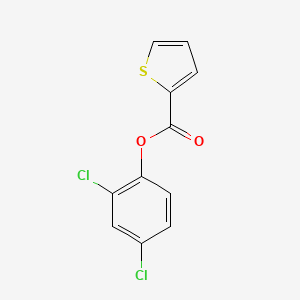
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
